

An In-depth Technical Guide to the Physicochemical Properties of Thiothixene Hydrochloride

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Compound of Interest

Compound Name: *thiothixene*

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For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the directive to develop a comprehensive guide on the physicochemical properties of a mature active pharmaceutical ingredient (API) like **thiothixene** hydrochloride presents a unique challenge. While this thioxanthene-derivative antipsychotic has been in clinical use for decades, a consolidated, in-depth technical resource for today's drug development professionals is notably absent from the public domain. This guide is engineered to fill that void. It moves beyond a simple recitation of facts, delving into the causality behind its properties and the experimental rigor required for their characterization. The protocols and data presented herein are designed to be self-validating, providing a framework for researchers to understand, anticipate, and control the behavior of **thiothixene** hydrochloride in formulation and development.

Molecular Identity and Structure

Thiothixene hydrochloride is the dihydrochloride salt of (9*Z*)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide. The salt formation enhances the aqueous solubility of the otherwise poorly soluble **thiothixene** base, a critical attribute for its oral and parenteral administration.[\[1\]](#)[\[2\]](#)

Chemical Structure:

Figure 1: Chemical structure of **Thiothixene** Hydrochloride.[\[3\]](#)

Table 1: Molecular and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	(Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide;dihydrochloride	[3]
Molecular Formula	C ₂₃ H ₃₁ Cl ₂ N ₃ O ₂ S ₂	[3]
Molecular Weight	516.5 g/mol	[3]
CAS Number	49746-04-5 (anhydrous)	[3]

Solid-State Properties

The solid-state characteristics of an API are fundamental to its processing, stability, and bioavailability. For **thiothixene** hydrochloride, a thorough understanding of these properties is crucial for robust dosage form development.

Appearance

Thiothixene hydrochloride presents as a white or nearly white crystalline powder with a slight odor. The free base, **thiothixene**, is described as white to tan, practically odorless crystals.[\[2\]](#)

Melting Point

A definitive melting point for **thiothixene** hydrochloride is not consistently reported in publicly available literature, suggesting that it may decompose upon heating or that different polymorphic forms with varying melting points may exist. Differential Scanning Calorimetry (DSC) is the recommended technique for a comprehensive thermal analysis.

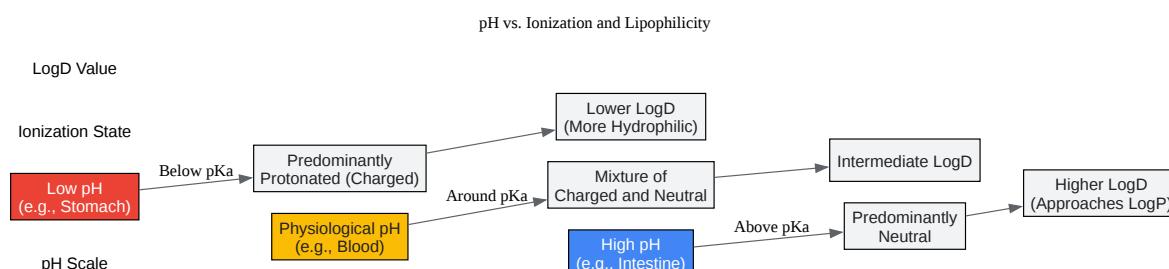
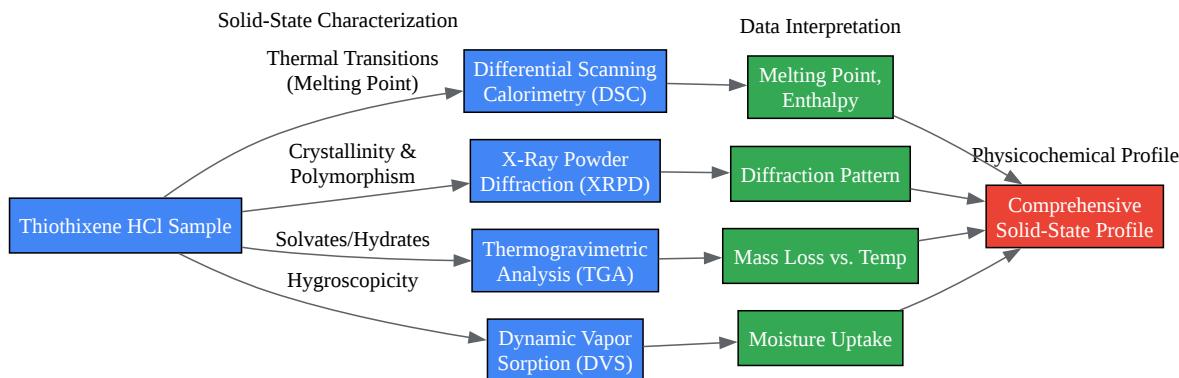
- Objective: To determine the melting point and identify any polymorphic transitions or decomposition of **thiothixene** hydrochloride.
- Instrumentation: A calibrated Differential Scanning Calorimeter (DSC).
- Sample Preparation: Accurately weigh 2-5 mg of **thiothixene** hydrochloride into a standard aluminum pan and hermetically seal it.
- Method:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
- Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). The onset temperature of the primary endotherm is typically reported as the melting point.
- Rationale: DSC provides a more detailed thermal profile than traditional capillary melting point methods, allowing for the detection of subtle solid-state transformations that are critical for understanding the material's stability and manufacturability.

Polymorphism

The existence of different crystalline forms, or polymorphs, can significantly impact an API's solubility, dissolution rate, and stability. While specific polymorphic forms of **thiothixene** hydrochloride are not detailed in readily available literature, the potential for polymorphism should be investigated during preformulation studies.

- Objective: To identify the crystalline form of **thiothixene** hydrochloride and screen for potential polymorphs.
- Instrumentation: X-Ray Powder Diffractometer (XRPD).
- Sample Preparation: Gently pack the **thiothixene** hydrochloride powder into the sample holder.

- Method:
 - Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a fingerprint for the crystalline form. The presence of different peak positions would indicate a different polymorph.
- Rationale: XRPD is a non-destructive technique that is highly sensitive to the long-range crystallographic order, making it the gold standard for polymorph identification and characterization.



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Figure 3: Relationship between pH, Ionization, and LogD.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the identification and quantification of **thiothixene** hydrochloride.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for quantitative analysis. The thiophene ring system in **thiothixene** gives rise to characteristic UV absorption.

- Objective: To determine the wavelength of maximum absorbance (λ_{max}) and molar absorptivity of **thiothixene** hydrochloride.
- Instrumentation: A calibrated UV-Visible spectrophotometer.
- Sample Preparation: Prepare a series of solutions of **thiothixene** hydrochloride of known concentrations in a suitable solvent (e.g., 0.1 N HCl).
- Method:
 - Scan the solutions across a wavelength range of 200-400 nm.
- Data Analysis: Identify the λ_{max} from the spectrum. Plot absorbance versus concentration to generate a calibration curve and determine the molar absorptivity from the slope according to the Beer-Lambert law.
- Rationale: The λ_{max} is a key parameter for setting up quantitative analytical methods, such as those used in dissolution testing and content uniformity assays.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **thiothixene** hydrochloride will show characteristic peaks for the sulfonamide, aromatic rings, and alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful techniques for structural elucidation and confirmation. The spectra of **thiothixene** hydrochloride will provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Dissolution

The rate at which a solid dosage form dissolves is a critical determinant of its bioavailability. The United States Pharmacopeia (USP) provides a standardized dissolution method for **thiothixene** capsules.

Table 3: USP Dissolution Method for **Thiothixene** Capsules

Parameter	Specification
Apparatus	1 (Basket)
Speed	100 rpm
Medium	2.0 g/L NaCl + 7 mL HCl/L
Volume	900 mL
Sampling Time	20 minutes
Analysis	Visible Spectroscopy

Stability

Thiothixene preparations are known to be sensitive to light and should be stored in light-resistant containers. [2]Stability studies should be conducted under various stress conditions (e.g., heat, humidity, light) to determine the degradation pathways and establish appropriate storage conditions and shelf-life.

Conclusion

This technical guide provides a comprehensive overview of the core physicochemical properties of **thiothixene** hydrochloride, grounded in established analytical methodologies. For the drug development scientist, a thorough understanding of these properties is not merely academic; it is the foundation upon which robust, stable, and bioavailable drug products are built. The experimental protocols detailed herein offer a practical framework for the characterization of this important API, enabling informed decision-making throughout the development lifecycle.

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